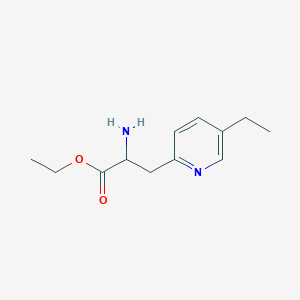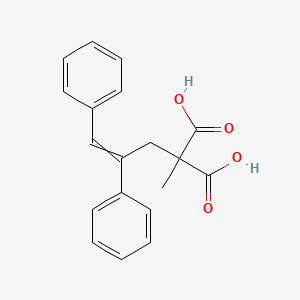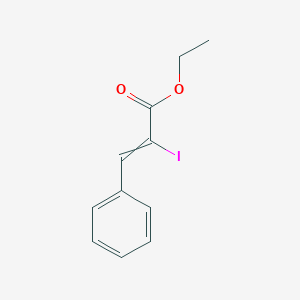![molecular formula C48H45B3 B12579862 (Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane] CAS No. 300823-56-7](/img/structure/B12579862.png)
(Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane] is a complex organoboron compound known for its unique structural and electronic properties This compound features a benzene ring substituted at the 1,3,5-positions with tris[bis(4-methylphenyl)borane] groups, making it a highly symmetrical molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane] typically involves the reaction of boronic acid derivatives with aryl halides under palladium-catalyzed cross-coupling conditions. One common method is the Suzuki-Miyaura coupling reaction, which proceeds under mild conditions and provides high yields. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to enhance reaction rates and yields. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane] can undergo various chemical reactions, including:
Oxidation: The boron centers can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron centers to borohydrides.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Various substituted aromatic compounds, depending on the electrophile used.
Scientific Research Applications
(Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane] has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organoboron compounds.
Medicine: Investigated for use in diagnostic imaging and as a therapeutic agent in boron neutron capture therapy (BNCT).
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics due to its excellent electronic properties.
Mechanism of Action
The mechanism of action of (Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane] involves its ability to interact with various molecular targets through its boron centers. These interactions can include coordination with electron-rich species, facilitating electron transfer processes. In biological systems, the compound can form stable complexes with biomolecules, potentially disrupting normal cellular functions and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Triphenylborane: A simpler organoboron compound with three phenyl groups attached to a boron center.
Tris(4-methylphenyl)borane: Similar to (Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane] but lacks the central benzene ring.
Boron-dipyrromethene (BODIPY) dyes: Boron-containing compounds used in fluorescence imaging and sensing applications.
Uniqueness
(Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane] is unique due to its highly symmetrical structure and the presence of multiple boron centers, which confer distinct electronic properties. This makes it particularly valuable in applications requiring precise electronic characteristics, such as in OLEDs and organic photovoltaics.
Properties
CAS No. |
300823-56-7 |
|---|---|
Molecular Formula |
C48H45B3 |
Molecular Weight |
654.3 g/mol |
IUPAC Name |
[3,5-bis[bis(4-methylphenyl)boranyl]phenyl]-bis(4-methylphenyl)borane |
InChI |
InChI=1S/C48H45B3/c1-34-7-19-40(20-8-34)49(41-21-9-35(2)10-22-41)46-31-47(50(42-23-11-36(3)12-24-42)43-25-13-37(4)14-26-43)33-48(32-46)51(44-27-15-38(5)16-28-44)45-29-17-39(6)18-30-45/h7-33H,1-6H3 |
InChI Key |
JTSRXZBAKRRWNN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)C3=CC(=CC(=C3)B(C4=CC=C(C=C4)C)C5=CC=C(C=C5)C)B(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


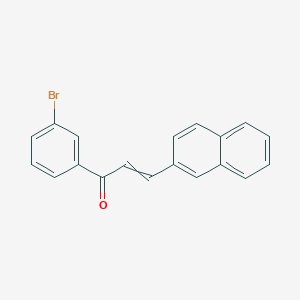
![4-(Furan-2-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B12579786.png)
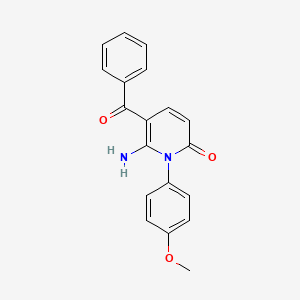
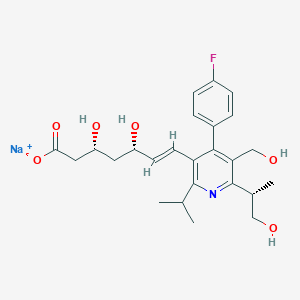
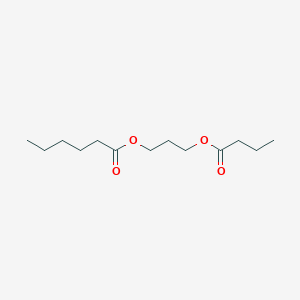
![N-cyclopropyl-2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12579821.png)
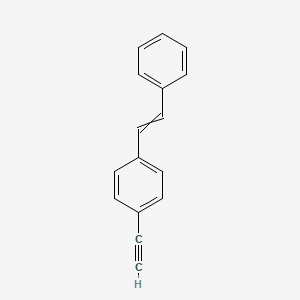
![4-{4-[4-(Dodecyloxy)phenyl]buta-1,3-dien-1-YL}benzonitrile](/img/structure/B12579837.png)
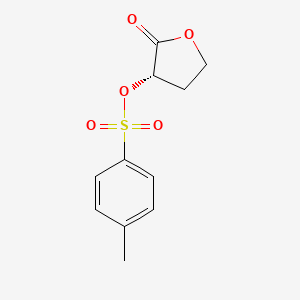
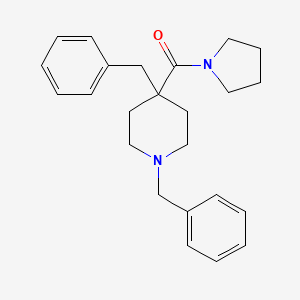
![Dimethyl [4-(2-methylthiophen-3-yl)-2-oxobutyl]phosphonate](/img/structure/B12579859.png)
